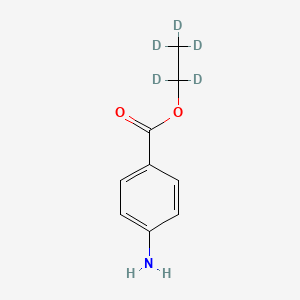
Ethyl-d5 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5 4-aminobenzoate is a deuterated form of ethyl 4-aminobenzoate, commonly known as benzocaine. This compound is an ester of p-aminobenzoic acid and is widely used for its local anesthetic properties. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-d5 4-aminobenzoate can be synthesized through a multi-step process starting from p-nitrobenzoic acid. The general steps include:
Reduction of p-nitrobenzoic acid: The nitro group is reduced to an amino group using a reducing agent such as indium powder in the presence of ammonium chloride and ethanol.
Esterification: The resulting p-aminobenzoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to optimize reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-d5 4-aminobenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 4-aminobenzyl alcohol.
Substitution: Formation of acetylated or benzoylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl-d5 4-aminobenzoate is used in various scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of polymers and other advanced materials
Mecanismo De Acción
Ethyl-d5 4-aminobenzoate, like its non-deuterated counterpart, acts as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area .
Comparación Con Compuestos Similares
Ethyl-d5 4-aminobenzoate can be compared with other similar compounds such as:
Procaine: Another local anesthetic with a similar structure but containing a diethylamino group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: Used for its prolonged anesthetic effects.
Declopramide and Metoclopramide: Compounds with similar structural motifs but different pharmacological activities.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and kinetic studies.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
170.22 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2 |
Clave InChI |
BLFLLBZGZJTVJG-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


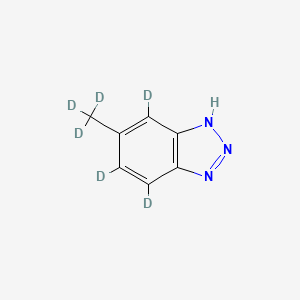




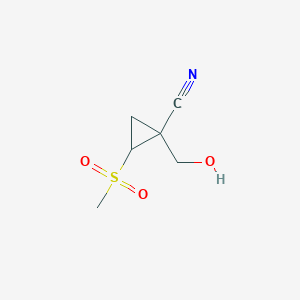
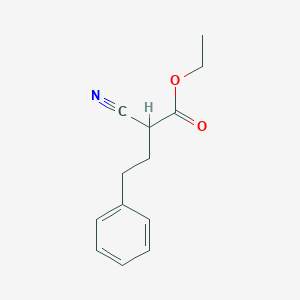


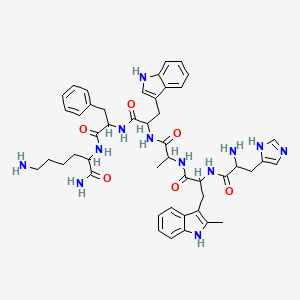

![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
